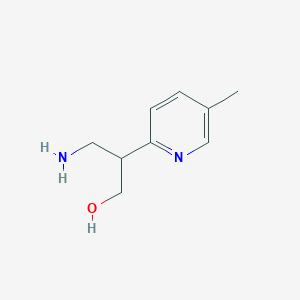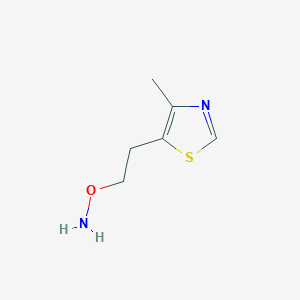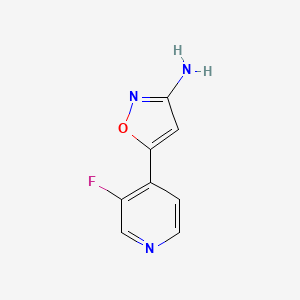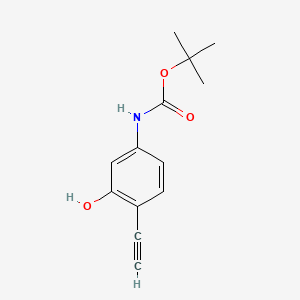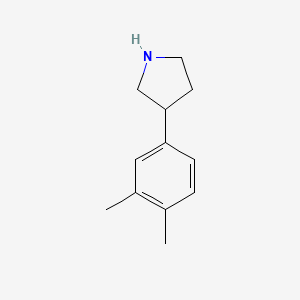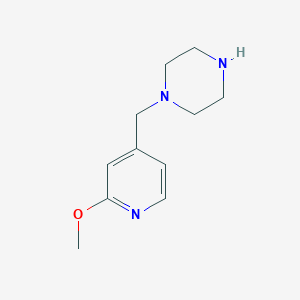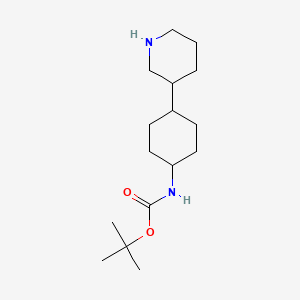
2-Chloro-1-(quinolin-7-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(quinolin-7-yl)ethanone is an organic compound that features a quinoline ring system substituted with a chloroacetyl group. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The quinoline ring is a heterocyclic aromatic structure that is known for its biological activity and is found in many natural and synthetic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(quinolin-7-yl)ethanone typically involves the reaction of quinoline derivatives with chloroacetyl chloride. One common method includes the Friedel-Crafts acylation of quinoline with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-1-(quinolin-7-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form quinoline carboxylic acids using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in ethanol.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products:
Nucleophilic Substitution: Substituted quinoline derivatives.
Reduction: 2-Hydroxy-1-(quinolin-7-yl)ethanone.
Oxidation: Quinoline-7-carboxylic acid.
Aplicaciones Científicas De Investigación
2-Chloro-1-(quinolin-7-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biological Studies: It is employed in studies investigating the biological activity of quinoline-based compounds, including their interactions with enzymes and receptors.
Industrial Applications: The compound is used in the development of dyes, pigments, and other materials that require quinoline derivatives.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(quinolin-7-yl)ethanone involves its interaction with biological targets such as enzymes and receptors. The quinoline ring system can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.
Comparación Con Compuestos Similares
2-Chloroquinoline: Similar in structure but lacks the ethanone group.
Quinoline-7-carboxylic acid: An oxidation product of 2-Chloro-1-(quinolin-7-yl)ethanone.
2-Chloro-1-(quinolin-6-yl)ethanone: A positional isomer with the chloroacetyl group at a different position on the quinoline ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the chloro and ethanone groups allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C11H8ClNO |
|---|---|
Peso molecular |
205.64 g/mol |
Nombre IUPAC |
2-chloro-1-quinolin-7-ylethanone |
InChI |
InChI=1S/C11H8ClNO/c12-7-11(14)9-4-3-8-2-1-5-13-10(8)6-9/h1-6H,7H2 |
Clave InChI |
LOZGDRMHDFWIIY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2)C(=O)CCl)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Chlorophenyl)methyl]piperidinehydrochloride](/img/structure/B13593917.png)
